1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
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Overview
Description
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole with a suitable carboximidamide precursor. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-ylboronic acid: Another pyrazole derivative with similar structural features.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole: A closely related compound without the carboximidamide group.
Uniqueness
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a pyrazole derivative notable for its unique chemical structure, which includes a trifluoromethyl group and an isobutyl substituent. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C8H10F3N5, with a molecular weight of approximately 234.22 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity , which is critical for membrane permeability and interaction with biological targets. The carboximidamide functional group contributes to its reactivity, making it a candidate for various applications in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, it has demonstrated potent insecticidal activity against Plutella xylostella, outperforming conventional insecticides like fipronil.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting the production of pro-inflammatory cytokines and mediators .
- Anticancer Potential : Preliminary studies suggest that it may inhibit specific cancer cell lines, although detailed mechanisms and efficacy are still under investigation .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Its lipophilic nature allows it to penetrate cell membranes effectively, enabling interactions with intracellular targets such as enzymes and receptors. This interaction may modulate enzyme activities or receptor functions, contributing to its observed biological activities .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Significant activity against Plutella xylostella | |
Anti-inflammatory | Inhibition of TNF-α production | |
Anticancer | Potential inhibition of cancer cell lines |
Case Study: Insecticidal Activity
A study conducted on the efficacy of this compound against Plutella xylostella showed that this compound significantly reduced pest populations compared to traditional insecticides. The research indicated that its mechanism involved disrupting normal physiological processes in the insects, leading to increased mortality rates.
Case Study: Anti-inflammatory Effects
In vitro studies demonstrated that the compound could effectively inhibit the release of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C9H13F3N4 |
---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide |
InChI |
InChI=1S/C9H13F3N4/c1-5(2)4-16-6(8(13)14)3-7(15-16)9(10,11)12/h3,5H,4H2,1-2H3,(H3,13,14) |
InChI Key |
QVLSZXWEQWAAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=N)N |
Origin of Product |
United States |
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